molecular formula C11H13FO2 B13420118 4-Fluorobutyl benzoate CAS No. 326-49-8

4-Fluorobutyl benzoate

Katalognummer: B13420118
CAS-Nummer: 326-49-8
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: RQAPPUJQAWSNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobutyl benzoate is an organic compound with the molecular formula C11H13FO2 It is an ester formed from benzoic acid and 4-fluorobutanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobutyl benzoate typically involves the esterification of benzoic acid with 4-fluorobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

C6H5COOH+HO(CH2)4FC6H5COO(CH2)4F+H2O\text{C}_6\text{H}_5\text{COOH} + \text{HO(CH}_2\text{)}_4\text{F} \rightarrow \text{C}_6\text{H}_5\text{COO(CH}_2\text{)}_4\text{F} + \text{H}_2\text{O} C6​H5​COOH+HO(CH2​)4​F→C6​H5​COO(CH2​)4​F+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluorobutyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 4-fluorobutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the butyl chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Hydrolysis: Benzoic acid and 4-fluorobutanol.

    Reduction: 4-fluorobutanol.

    Substitution: Various substituted butyl benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluorobutyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluorobutyl benzoate depends on its specific application. In general, the ester bond can be hydrolyzed in biological systems to release benzoic acid and 4-fluorobutanol, which may interact with various molecular targets. The fluorine atom in the butyl chain can influence the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

    4-Chlorobutyl benzoate: Similar in structure but with a chlorine atom instead of fluorine.

    4-Bromobutyl benzoate: Contains a bromine atom in place of fluorine.

    4-Iodobutyl benzoate: Features an iodine atom instead of fluorine.

Uniqueness: 4-Fluorobutyl benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and potential for specific interactions in biological systems. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

326-49-8

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

4-fluorobutyl benzoate

InChI

InChI=1S/C11H13FO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI-Schlüssel

RQAPPUJQAWSNMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCCCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.